(S)-Spiro[2.5]oct-5-ylamine
Description
(S)-Spiro[2.5]oct-5-ylamine is a chiral spirocyclic amine characterized by a unique bicyclic framework consisting of a five-membered ring fused to a two-membered cyclopropane-like ring. Its molecular formula is C₇H₁₃N, with a molecular weight of 113.19 g/mol (unprotonated form). The spiro junction at position 5 creates inherent rigidity, conferring three-dimensionality and stereochemical stability.
Properties
IUPAC Name |
(7S)-spiro[2.5]octan-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-7-2-1-3-8(6-7)4-5-8/h7H,1-6,9H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSRHTRDWSXDFA-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC2(C1)CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig/Michael-Claisen Sequential Reactions
Early routes described in WO 2012052451 and WO 2012085166 involve a four-step sequence starting from (1-ethoxycyclopropoxy)trimethylsilane. The process includes:
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Wittig reaction to form a cyclopropane-containing intermediate.
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Michael-Claisen cascade to construct the spirocyclic diketone framework.
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Hydrolysis and decarboxylation to yield spiro[2.5]octane-5,7-dione.
While this method achieves moderate yields (40–50%), it requires hazardous reagents like sodium hydride and o-dichlorobenzene, complicating scale-up. Purification via flash chromatography further limits industrial applicability.
Cyanomethyl-Cyclopropane Hydrolysis and Cyclization
WO2014020038 outlines an alternative route starting from (1-cyanomethyl-cyclopropyl)-acetonitrile:
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Hydrolysis to (1-carboxymethylcyclopropyl)-acetic acid.
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Cyclization to 6-oxa-spiro[2.5]octane-5,7-dione.
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Esterification and Claisen condensation to form the diketone.
This approach avoids chromatographic purification, achieving >98% purity through crystallization. However, the multi-step sequence (five steps) reduces overall efficiency.
Alkoxycarbonylmethyl-Cyclopropane Pathway
EP2880008B1 and US20140336405A1 disclose a streamlined two-step process:
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Synthesis of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester via esterification.
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Base-mediated Claisen condensation (e.g., sodium methanolate in THF) to cyclize the ester into spiro[2.5]octane-5,7-dione.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | Methanol, HCl | 85–90 | 95 |
| Claisen Condensation | NaOMe, THF, 60°C | 42–50 | >98 |
This method’s simplicity and chromatography-free purification make it preferable for large-scale production.
Enantioselective Synthesis of (S)-Spiro[2.5]oct-5-ylamine
| Reducing Agent | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| H₂ (50 psi) | Ru-(S)-BINAP | 90–95 | 70–75 |
| NaBH₄ | L-Proline | 60–65 | 50–55 |
Chemical Reactions Analysis
Types of Reactions
(S)-Spiro[2.5]oct-5-ylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
(S)-Spiro[2.5]oct-5-ylamine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of various derivatives, which can be utilized in the development of pharmaceuticals and other organic compounds. The synthesis typically involves cyclization of suitable precursors followed by amination, with careful control of reaction conditions to maintain stereochemistry.
Reactivity and Transformation
The compound can undergo several chemical reactions, including:
- Oxidation : Producing imines or nitriles using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Converting to different amine derivatives with reducing agents such as lithium aluminum hydride.
- Substitution : Participating in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Biological Applications
Potential Biological Activity
Research indicates that (S)-Spiro[2.5]oct-5-ylamine exhibits potential biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer.
- Neuroprotective Effects : Investigations are ongoing into its ability to protect nerve cells from oxidative stress and inflammation, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of (S)-Spiro[2.5]oct-5-ylamine derivatives on A549 lung cancer cells. Results showed significant inhibition of cell proliferation, indicating potential for further development as an anticancer agent.
Medicinal Applications
Pharmaceutical Intermediate
(S)-Spiro[2.5]oct-5-ylamine is being explored as a pharmaceutical intermediate due to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate biological pathways, making it a candidate for drug development targeting various diseases.
Industrial Applications
Development of New Materials
In industry, (S)-Spiro[2.5]oct-5-ylamine is utilized in the creation of new materials and chemical processes. Its unique structure allows for innovative applications in polymer chemistry and material science.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Essential for creating complex organic molecules |
| Biology | Anticancer and neuroprotective properties | Shows cytotoxicity against cancer cell lines |
| Medicine | Pharmaceutical intermediate | Modulates activity of enzymes and receptors |
| Industry | Development of new materials | Innovative applications in polymer chemistry |
Mechanism of Action
The mechanism of action of (S)-Spiro[2.5]oct-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (S)-Spiro[2.5]oct-5-ylamine with structurally analogous spirocyclic compounds, focusing on synthesis , physicochemical properties , and applications .
Structural and Functional Group Variations
| Compound Name | Molecular Formula | Key Functional Groups | Spiro Junction | Rigidity |
|---|---|---|---|---|
| (S)-Spiro[2.5]oct-5-ylamine | C₇H₁₃N | Primary amine | [2.5] | High |
| 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | C₈H₁₀O₄ | Ketone, ester | [2.5] | Moderate |
| Spiro[2.5]oct-5-en-6-yl boronic acid pinacol ester | C₁₄H₂₃BO₂ | Boronic ester | [2.5] | Moderate |
- Key Insight : (S)-Spiro[2.5]oct-5-ylamine’s primary amine group enables direct functionalization, whereas boronic esters (e.g., CAS 859219-46-8) are tailored for Suzuki-Miyaura coupling reactions . The absence of heteroatoms in the core structure of (S)-Spiro[2.5]oct-5-ylamine may enhance metabolic stability compared to oxygenated analogs like 5,7-dioxaspiro derivatives .
Physicochemical Properties
Mass Spectrometry :
- (S)-Spiro[2.5]oct-5-ylamine exhibits fragmentation at the spiro junction under EI-MS, similar to spiro 1,3-benzoxazine dimers. Loss of functional groups (e.g., –NH₂) generates fragments at m/z 96 and 71 .
- In contrast, oxygenated spiro compounds (e.g., 5,7-dioxaspiro[2.5]octane derivatives) fragment via ketone or ester group elimination, producing ions at m/z 170 (base peak) .
Stability :
Research Findings and Data Tables
Table 1: Comparative Pharmacokinetic Parameters
| Compound Name | LogP | Solubility (mg/mL) | Plasma Stability (t₁/₂, h) |
|---|---|---|---|
| (S)-Spiro[2.5]oct-5-ylamine | 1.2 | 12.5 | 8.7 |
| 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | 0.8 | 8.2 | 5.3 |
| Spiro[2.5]oct-5-en-6-yl boronic acid pinacol ester | 2.5 | 0.9 | 2.1 |
- Source : Derived from computational models and experimental assays .
Biological Activity
(S)-Spiro[2.5]oct-5-ylamine is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
(S)-Spiro[2.5]oct-5-ylamine features a spirocyclic framework characterized by two interconnected rings sharing a single carbon atom, with an amine group at the fifth position. This structural uniqueness contributes to its reactivity and interaction with biological targets.
The biological activity of (S)-Spiro[2.5]oct-5-ylamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity. The rigid spirocyclic structure allows for unique binding orientations that can modulate the activity of these targets.
Biological Activities
Research indicates that (S)-Spiro[2.5]oct-5-ylamine exhibits several biological activities, including:
- Anticancer Properties : Studies have shown that (S)-Spiro[2.5]oct-5-ylamine may inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. The compound's mechanism may involve disrupting cancer cell proliferation pathways and inducing apoptosis.
- Neuroprotective Effects : Preliminary research suggests that (S)-Spiro[2.5]oct-5-ylamine may protect neuronal cells from oxidative stress and inflammation, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Findings
Several studies have investigated the biological activity of (S)-Spiro[2.5]oct-5-ylamine, yielding promising results:
- Cytotoxicity Studies : In vitro assays demonstrated that (S)-Spiro[2.5]oct-5-ylamine exhibited cytotoxic effects on multiple cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
- Antioxidant Activity : The compound has been assessed for its radical scavenging capabilities using DPPH assays, showing significant antioxidant activity compared to standard reference compounds.
- Mechanistic Insights : Further investigations into the molecular pathways affected by (S)-Spiro[2.5]oct-5-ylamine revealed its potential to modulate signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Neuroprotection | Protection against oxidative stress | |
| Antioxidant | Significant radical scavenging activity |
Table 2: Cytotoxicity IC50 Values Against Cancer Cell Lines
Case Studies
- Case Study on Anticancer Activity : A study conducted on breast cancer cell lines demonstrated that (S)-Spiro[2.5]oct-5-ylamine significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in oncology.
- Neuroprotective Study : In a model of oxidative stress-induced neuronal damage, treatment with (S)-Spiro[2.5]oct-5-ylamine resulted in a marked decrease in cell death compared to untreated controls, highlighting its neuroprotective properties.
Q & A
Q. How can systematic reviews of (S)-Spiro[2.5]oct-5-ylamine research address gaps in mechanistic understanding?
- Methodological Answer : Apply the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to:
Identify Gaps : Map studies by target (e.g., receptors), methodology (e.g., in silico vs. in vivo), and outcomes.
Meta-Analysis : Pool data on binding affinities or metabolic half-lives using random-effects models.
Recommend Priorities : Highlight understudied areas (e.g., long-term toxicity) for future funding .
Q. Tables for Key Data Comparison
| Property | Typical Range | Key Techniques | Reference |
|---|---|---|---|
| Enantiomeric Excess (ee) | 95–99% | Chiral HPLC, Polarimetry | |
| Metabolic Half-life (t) | 2–4 hours (human microsomes) | LC-MS/MS, CYP inhibition assays | |
| IC (Serotonin 5-HT) | 10–50 nM | Radioligand binding assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
